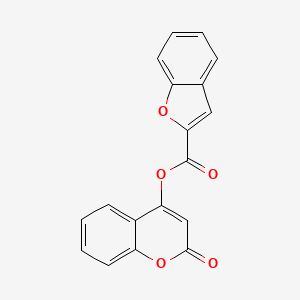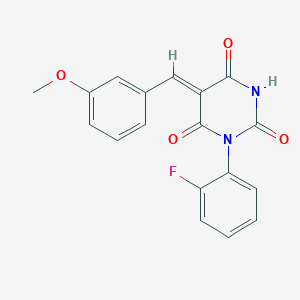
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,4-dimethylphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMXAA, is a small molecule that has gained attention in the field of cancer research for its potential therapeutic applications. DMXAA was first discovered in the early 1990s and has since been extensively studied for its anticancer properties.
Mecanismo De Acción
The mechanism of action of DMXAA involves the activation of the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. Activation of the STING pathway leads to the production of type I interferons and other cytokines, which have potent anti-tumor effects.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including interferons, interleukins, and tumor necrosis factor alpha (TNF-α). DMXAA also induces the production of reactive oxygen species (ROS), which can lead to apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMXAA is its potent anti-tumor activity, which has been demonstrated in a variety of cancer types. However, DMXAA has some limitations for lab experiments. It is a relatively unstable molecule and can degrade over time, which can affect its potency. Additionally, DMXAA can be toxic to normal cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of interest is the development of more stable analogs of DMXAA that retain its potent anti-tumor activity. Another area of interest is the development of combination therapies that incorporate DMXAA with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to better understand the mechanism of action of DMXAA and its potential applications in cancer therapy.
Métodos De Síntesis
DMXAA is synthesized through a multi-step process that involves the condensation of 2,4-dimethylbenzaldehyde and 3-methylbenzaldehyde with glycine, followed by the addition of methylsulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in a variety of cancer types, including lung, breast, prostate, and colon cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
Propiedades
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-6-5-7-16(11-13)19-18(21)12-20(24(4,22)23)17-9-8-14(2)10-15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERIDFKAGGKLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)

![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)

![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)







![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)